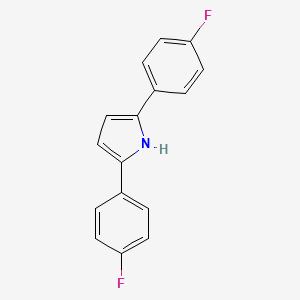
2,5-Bis(4-fluorophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-fluorophenyl)-1H-pyrrole is a heterocyclic aromatic compound characterized by the presence of a pyrrole ring substituted with two 4-fluorophenyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-fluorophenyl)-1H-pyrrole typically involves the condensation of 4-fluorobenzaldehyde with pyrrole under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where the reaction is carried out in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrrole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Bis(4-fluorophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Applications De Recherche Scientifique
2,5-Bis(4-fluorophenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2,5-Bis(4-fluorophenyl)-1H-pyrrole is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2,5-Bis(4-chlorophenyl)-1H-pyrrole: Similar structure but with chlorine substituents instead of fluorine.
2,5-Bis(4-bromophenyl)-1H-pyrrole: Bromine substituents instead of fluorine.
2,5-Bis(4-methylphenyl)-1H-pyrrole: Methyl substituents instead of fluorine.
Uniqueness: 2,5-Bis(4-fluorophenyl)-1H-pyrrole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science.
Propriétés
Formule moléculaire |
C16H11F2N |
|---|---|
Poids moléculaire |
255.26 g/mol |
Nom IUPAC |
2,5-bis(4-fluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C16H11F2N/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10,19H |
Clé InChI |
MXJJMHLFWOEOIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(N2)C3=CC=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


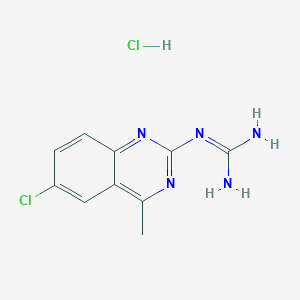
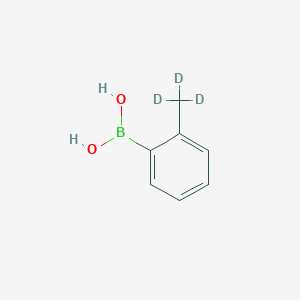
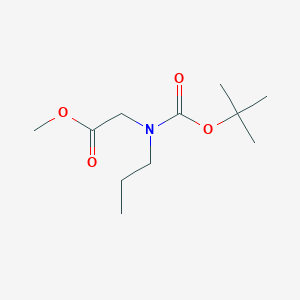
![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
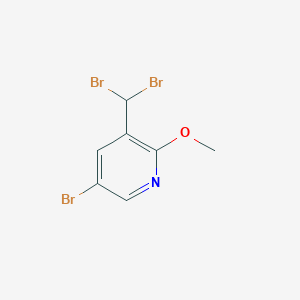
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
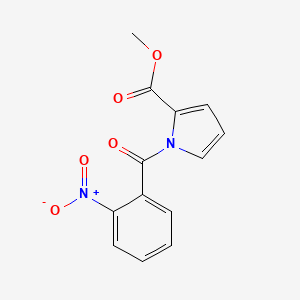
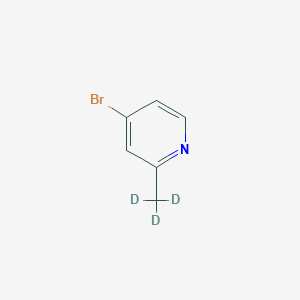
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]propanedioate](/img/structure/B14012677.png)
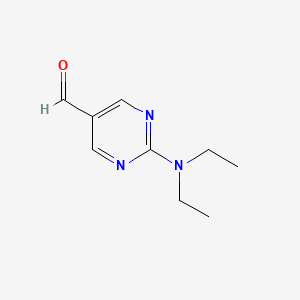
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
![4-Phenyl-N1-[(1e)-phenylmethylene]-1h-imidazole-1,2-diamine](/img/structure/B14012685.png)
![2-Formyl-6h-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B14012701.png)
